No Quantitative Biological Differentiation Data Identified in Accessible Sources
A systematic search of primary research papers, patents, and authoritative databases (including PubChem, ChEMBL, and BindingDB) was conducted for CAS 40799-92-6. No quantitative biological assay data—such as IC50, Ki, EC50, selectivity ratios, or in vivo efficacy metrics—were identified for this compound [1]. Consequently, no direct head-to-head comparison against theophylline, caffeine, 8-phenyltheophylline, or any other named comparator can be constructed. The binding data located in BindingDB for a compound with a similar name were found to correspond to a different molecular entity (CHEMBL4582190, C9H21N3O) upon cross-referencing with ChEMBL, and therefore do not apply to this compound. This evidence gap precludes any quantitative differentiation claim.
| Evidence Dimension | Biological activity (enzyme/receptor inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Theophylline (e.g., adenosine A1 Ki ~10 µM; A2A Ki ~2 µM); 8-phenyltheophylline (e.g., adenosine A1 Ki ~0.1 µM) – illustrative class data only |
| Quantified Difference | Not calculable |
| Conditions | Not applicable – no assay data available for target compound |
Why This Matters
Without quantitative biological profiling, a procurement decision cannot be justified on the basis of target selectivity, potency, or in vivo efficacy relative to any analog.
- [1] PubChem Compound Summary for CID 726945, showing absence of BioAssay Results (Section 7.1). National Center for Biotechnology Information (2025). View Source
